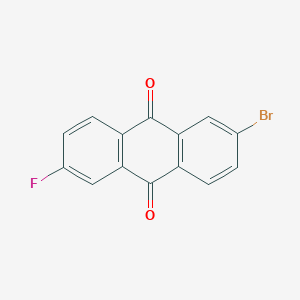![molecular formula C48H100NO6P B13134586 2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure It is characterized by the presence of two long alkyl chains, each containing multiple methyl groups, attached to a glycerol backbone The compound also features a phosphate group linked to a trimethylazaniumyl moiety, making it a zwitterionic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The initial step often includes the preparation of the glycerol backbone, followed by the attachment of the alkyl chains through esterification reactions. The phosphate group is then introduced via phosphorylation reactions, and finally, the trimethylazaniumyl group is added through quaternization reactions. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications. The scalability of the synthesis process is crucial for meeting the demands of research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: The compound is used in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular communication and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecyl]oxypropyl (2R)-2-hydroxy-1,3-propanediyl methyl bis[hydrogen (phosphate)]
- 2,3-bis[(3,7,11,15-tetramethylhexadecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate
Uniqueness
2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific stereochemistry and the presence of multiple methyl groups on the alkyl chains. This structural uniqueness contributes to its distinct physicochemical properties, such as solubility, stability, and interaction with biological membranes. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C48H100NO6P |
|---|---|
Peso molecular |
818.3 g/mol |
Nombre IUPAC |
2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45-,46?,47?,48?/m1/s1 |
Clave InChI |
NMRGXROOSPKRTL-SWQNCHOUSA-N |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
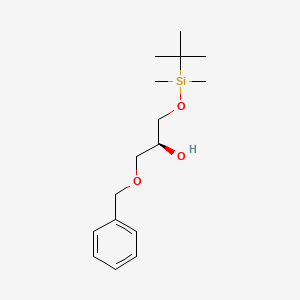
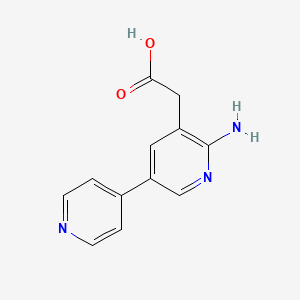

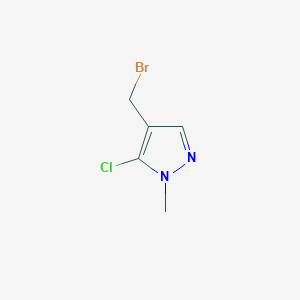
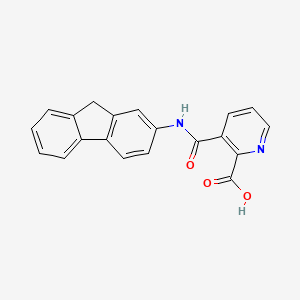

![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
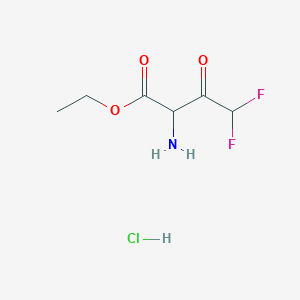
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)

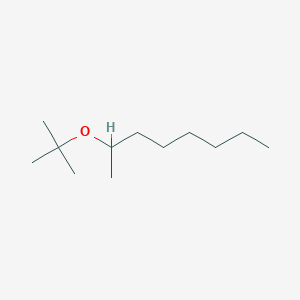
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
